molecular formula C23H21ClN4O6 B11507792 6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11507792
M. Wt: 484.9 g/mol
InChI Key: CEWITDYKBFRCNY-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyranopyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O6

Molecular Weight

484.9 g/mol

IUPAC Name

6-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4O6/c1-30-14-6-10(5-13(24)20(14)29)17-12(9-25)22(26)34-23-18(17)19(27-28-23)11-7-15(31-2)21(33-4)16(8-11)32-3/h5-8,17,29H,26H2,1-4H3,(H,27,28)

InChI Key

CEWITDYKBFRCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

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